molecular formula C9H9N3 B1273919 1-Allyl-1H-benzo[d][1,2,3]triazole CAS No. 52298-91-6

1-Allyl-1H-benzo[d][1,2,3]triazole

Cat. No. B1273919
CAS RN: 52298-91-6
M. Wt: 159.19 g/mol
InChI Key: SZWKYXJUXZLUDP-UHFFFAOYSA-N
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Description

1-Allyl-1H-benzo[d][1,2,3]triazole, also known as 1-allyl-1H-benzotriazole (ABT), is a heterocyclic compound of the benzotriazole family. It is an organic compound with a molecular formula of C7H7N3, and is often used as an intermediate in organic synthesis. ABT is a highly versatile compound, and has a variety of applications in the fields of synthetic organic chemistry, material science, and biochemistry.

Scientific Research Applications

Synthesis and Applications in Peptide Coupling

1-Allyl-1H-benzo[d][1,2,3]triazole derivatives have been utilized in the synthesis of peptide coupling agents, such as in the facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles. These compounds are valuable for amide-bond formation in peptide synthesis. A study by Lakshman et al. (2014) demonstrated the use of these compounds in preparing acyclic nucleoside-like compounds and in nucleophilic substitution reactions, highlighting their broad utility in synthetic organic chemistry (Lakshman et al., 2014).

Tandem Click Transformations

Fletcher et al. (2010) reported on the creation of a series of 1-allylated and 1-benzylated 1,2,3-triazoles using a tandem click transformation process. This process highlights the versatility of this compound derivatives in synthesizing triazolium salts, which are valuable in various chemical syntheses (Fletcher et al., 2010).

Optical Waveguide and Photophysical Properties

The derivatives of this compound, particularly T-shaped 2H-benzo[d][1,2,3]triazoles, have been explored for their potential in optoelectronic applications. Torres et al. (2016) synthesized these derivatives and studied their self-assembly, which forms aggregates with unique morphologies and waveguide properties (Torres et al., 2016).

Anticancer Activity

The modification of 1,2,3-triazoles with eugenol derivatives, as reported by Alam (2022), demonstrates the potential for these compounds in anticancer applications. Compound 9, a 1,2,3-triazole derivative, showed significant cytotoxicity against breast cancer cells, underscoring the relevance of these compounds in developing anticancer therapies (Alam, 2022).

Synthesis of Novel Derivatives

The synthesis of novel triazole derivatives, as researched by Rajasekaran and Rajagopal (2009), further demonstrates the broad application of 1-Allyl-1H-benzo[d][1,2,3]triazoles in creating new compounds with potential anti-nociceptive and anti-inflammatory properties (Rajasekaran & Rajagopal, 2009).

Safety and Hazards

While specific safety and hazard information for 1-Allyl-1H-benzo[d][1,2,3]triazole is not available, general precautions for handling triazoles include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

1-Allyl-1H-benzo[d][1,2,3]triazole (ATB) is a five-membered heterocyclic aromatic organic compound. As a member of the class of triazole-based compounds, ATB is used in various scientific experiments and research projects

Mode of Action

This allows them to interact with biomolecular targets and improve solubility .

Pharmacokinetics

The pharmacokinetic properties of ATB include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log Kp (skin permeation) of -5.84 cm/s, indicating its ability to permeate the skin . Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 1.97 , which can influence its distribution within the body.

Biochemical Analysis

Biochemical Properties

1-Allyl-1H-benzo[d][1,2,3]triazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can form stable complexes with metal ions, which can further modulate enzyme activity and protein function . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme mechanisms and protein functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling proteins, leading to altered cellular responses . It also affects the expression of specific genes involved in metabolic and regulatory pathways, thereby impacting cellular function and homeostasis . These cellular effects make it a valuable compound for studying cell biology and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline the compound’s potential as a modulator of biochemical and cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . Additionally, this compound can affect the levels of specific metabolites, thereby altering the overall metabolic flux . These interactions underscore the compound’s potential as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes and distributed to various cellular compartments . Additionally, this compound can bind to specific proteins, influencing its localization and accumulation within cells . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications . It can be localized to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound can influence its activity and function, as it can interact with specific biomolecules within these compartments . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and cellular effects.

properties

IUPAC Name

1-prop-2-enylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWKYXJUXZLUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394445
Record name 1-Allylbenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52298-91-6
Record name 1-Allylbenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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